molecular formula C17H23N3OS B4264439 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No. B4264439
M. Wt: 317.5 g/mol
InChI Key: GGTYCEODEFVWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a thiadiazole derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is not fully understood. However, it has been suggested that it may act through the activation of the hypothalamic-pituitary-gonadal axis, leading to an increase in the synthesis and secretion of growth hormone and gonadotropin-releasing hormone. It has also been suggested that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide may act through the modulation of the immune system, enhancing the immune response of animals.
Biochemical and Physiological Effects:
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to increase the growth rate and feed intake of aquatic animals, leading to improved production efficiency in aquaculture. It has also been found to enhance the immune response of animals, making them more resistant to diseases. In addition, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has been found to have an anti-inflammatory effect, reducing inflammation in animals.

Advantages and Limitations for Lab Experiments

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been found to be safe for animals at the recommended dosage. However, there are some limitations to its use in lab experiments. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has a short half-life, meaning that it needs to be administered frequently to maintain its effects. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide. One potential area of research is the development of more effective synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of its mechanism of action, which could provide insights into its potential applications in different fields. In addition, there is a need for more studies to determine the optimal dosage and administration frequency of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide for different animal species and experimental settings. Finally, there is a need for more studies to investigate the potential adverse effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide on animals and the environment.

Scientific Research Applications

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to increase the growth rate and feed intake of aquatic animals, making it a potential feed additive for aquaculture. It has also been shown to have an immunostimulatory effect, enhancing the immune response of animals. In addition, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has been found to have an anti-inflammatory effect, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-5-13(12-10-8-7-9-11-12)14(21)18-16-20-19-15(22-16)17(3,4)6-2/h7-11,13H,5-6H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYCEODEFVWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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